Chetomin

Descripción general

Descripción

Chetomin is a bioactive compound produced by the fungus Chaetomium globosum . It has been found to exhibit strong bioactivity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The biosynthetic pathway of this compound involves several key enzymes. The addition of glutathione (GSH) can dramatically enhance this compound yield, increasing its production 15.43-fold . Two key enzymes, glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS), have been identified to substantially up-regulate this compound .

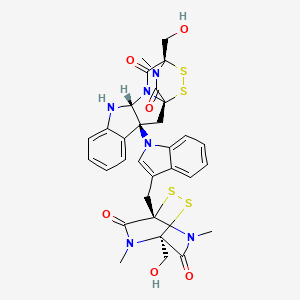

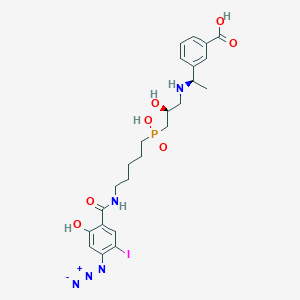

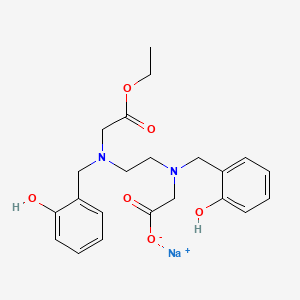

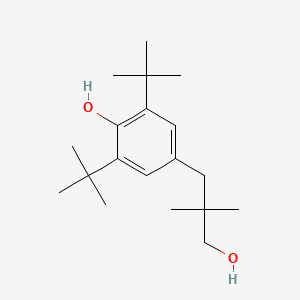

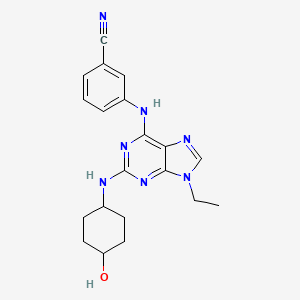

Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis involves advanced techniques such as enzyme docking, molecular dynamics, and pharmacokinetics analysis . The chemical structures of this compound analogues, namely, this compound A-D, have also been studied .

Chemical Reactions Analysis

The biosynthesis of this compound involves a series of chemical reactions. Key enzymes such as glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS) play crucial roles in these reactions .

Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 710.87 g/mol . Its chemical formula is C31H30N6O6S4 .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de Chetomin, también conocido como Chaetomin:

Actividad anti-MRSA

Se ha demostrado que this compound exhibe una fuerte bioactividad contra Staphylococcus aureus resistente a la meticilina (MRSA), con una concentración inhibitoria mínima (CIM) de 0,05 μg/mL. Esto indica su potencial como agente eficaz en la lucha contra las infecciones bacterianas resistentes a los antibióticos .

Efectos inmunomoduladores

This compound y sus metabolitos relacionados han mostrado altas actividades inmunosupresoras contra ciertas respuestas inmunitarias. Esto sugiere su uso en la modulación de las funciones inmunitarias, lo que podría ser beneficioso en el tratamiento de enfermedades autoinmunitarias o en escenarios de trasplante de órganos .

Posible tratamiento para COVID-19

La investigación ha identificado a this compound como un prometedor candidato a fármaco para el tratamiento de COVID-19 debido a su superior afinidad de unión contra la proteasa 3CL de SARS-CoV-2 en comparación con sus análogos. Esto destaca su posible papel en el desarrollo de nuevos tratamientos para COVID-19 .

Citotoxicidad contra células cancerosas

This compound ha demostrado efectos citotóxicos significativos sobre las células HeLa, un tipo de línea celular cancerosa. Esto sugiere su posible aplicación en la investigación del cáncer, particularmente en la comprensión y el desarrollo de tratamientos para el cáncer cervical .

Mecanismo De Acción

Target of Action

Chetomin, an active component of Chaetomium globosum, primarily targets the heat shock protein 90/hypoxia-inducible factor 1 alpha (Hsp90/HIF1α) pathway . The Hsp90/HIF1α pathway plays a crucial role in cellular response to stress and hypoxia. This compound disrupts the Hsp90/HIF1α complex, thereby inhibiting its function .

Mode of Action

This compound interacts with the Hsp90/HIF1α complex, disrupting its function. This disruption inhibits the transcriptional activity of HIF-1α, which is a key regulator of the cellular response to hypoxia . By inhibiting HIF-1α, this compound can potentially affect a wide range of cellular processes, including cell survival, proliferation, and angiogenesis.

Biochemical Pathways

This compound affects the Hsp90/HIF1α pathway, which is involved in the cellular response to hypoxia. The disruption of the Hsp90/HIF1α complex by this compound leads to the inhibition of HIF-1α, which in turn can affect various downstream effects such as cell survival, proliferation, and angiogenesis . The biosynthesis of this compound involves key enzymes such as glutathione S-transferase (CheG) and nonribosomal peptide synthetase (CheP), which substantially up-regulate this compound .

Result of Action

This compound exhibits strong bioactivity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.05 μg/mL . This suggests that this compound could potentially be used as a therapeutic agent against MRSA infections. The disruption of the Hsp90/HIF1α complex by this compound can also affect various cellular processes, potentially leading to the inhibition of cell survival, proliferation, and angiogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of glutathione (GSH) can enhance this compound yield dramatically, increasing its production 15.43-fold This suggests that the presence of certain molecules in the environment can influence the action, efficacy, and stability of this compound

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Chetomin interacts with various enzymes and proteins in biochemical reactions. Two key enzymes, glutathione S-transferase (CheG) and nonribosomal peptide synthetase (CheP), have been identified to substantially up-regulate this compound . The addition of glutathione (GSH) can dramatically enhance this compound yield, increasing its production 15.43-fold .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to exhibit strong bioactivity against MRSA .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound disrupts the interaction of HIF-1α with the transcriptional coactivator p300, influencing the radiosensitivity of hypoxic HT 1080 human fibrosarcoma cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZWBWPDBOVIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930759 | |

| Record name | 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403-36-7 | |

| Record name | Chetomin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)

![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1668545.png)

![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)